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Compound Focus: TAS0728

CAS No.: 2088323-16-2

Cat. No.: S544575

TAS0728 is a potent, selective, orally active, irreversible covalent-binding inhibitor of HER2 (Human
Epidermal Growth Factor Receptor 2). Its primary mechanism involves covalently binding to HER2 at
cysteine 805, leading to robust and sustained inhibition of HER2 phosphorylation and its downstream

signaling pathways, thereby inducing apoptosis in HER2-dependent cancer cells [1] [2] [3].

A key characteristic of TAS0728 is its high selectivity for HER2 over wild-type EGFR, which was
designed to circumvent the dose-limiting toxicities (like severe skin rash and diarrhea) commonly associated

with pan-ErbB inhibitors that also target EGFR [1].

Quantitative Profile of TAS0728

The table below summarizes key quantitative data for TAS0728 from preclinical studies.

Parameter Value Details / Additional Targets (IC50)
Molecular Weight  504.58 g/mol Formula: C26H32NsO0s [2] [3]
IC50 (HER2) 13 nM (cell-free Also inhibits: BMX (4.9 nM), HER4 (8.5 nM), BLK (31 nM),
assay) [2] EGFR (65 nM), JAK3 (33 nM), SLK (25 nM), LOK (86 nM)
[2] [3]
IC50 (human 36 nM [2]
HER2)
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Parameter Value Details / Additional Targets (IC50)

In Vitro Solubility =~ 100 mg/mL in
DMSO (198.18

mM) [2]
In Vivo Dosing 7.5 - 60 mg/kg [2] Administration: Oral gavage
(Preclinical) [3]

Experimental Protocols

In Vitro Kinase Assay

¢ Objective: To determine the half-maximal inhibitory concentration (IC50) of TAS0728 against HER2
kinase [2].
¢ Methodology:

o Kinase Profiling: The inhibitory activity is measured using an in vitro peptide substrate
phosphorylation assay. HER2 kinase activity is assessed in the presence of a range of
TAS0728 concentrations [2].

o IC50 Determination: The concentration of TAS0728 that reduces HER?2 kinase activity by 50%
is calculated from the dose-response data. Experiments are typically conducted in triplicate for
reliability [2].

o Selectivity Screening: To confirm specificity, TAS0728 is tested against a broad panel of
kinases (e.g., 386 or 374 kinases) at set concentrations (e.g., 0.1, 1, and 10 pmol/L) in the
presence of 10 ymol/L ATP [2].

In Vitro Cell-Based Assay

¢ Objective: To evaluate the antitumor activity and pharmacodynamic effects of TAS0728 in HER2-
amplified cancer cell lines [2] [3].
e Cell Lines: SK-BR-3, AU565, BT-474, NCI-N87, Calu-3 [2] [3].
¢ Methodology:
o Cell Seeding: Seed cells in multi-well plates (e.g., 6-well or 12-well plates) and allow them to
adhere and grow overnight [2].
o Compound Treatment: Add TAS0728 to the culture medium at varying concentrations (e.qg.,
10-1000 nM). Include a vehicle control (e.g., DMSO) [2].
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o Incubation: Incubate for a specified duration (e.g., 3 hours for initial phosphorylation inhibition
studies, or 48-72 hours for proliferation/cytotoxicity assays) [2].
o Analysis:
= Western Blot: Harvest cells to analyze the phosphorylation levels of HER2, HER3, AKT,
and ERK [2] [3].
= Cell Viability: Use assays like GI50 to measure the concentration that causes 50%
growth inhibition after 72 hours of exposure [3].

Clinical Trial Summary and Cycle Duration

A first-in-human, phase I, open-label, dose-escalation study (NCT03410927) was conducted to investigate
TAS0728 in adults with advanced solid tumors harboring HER2 or HER3 aberrations [1] [4].

Parameter Details

Trial Registration NCT03410927 [1]

Patient 19 patients with advanced solid tumors (HER2/HER3 overexpression,
Population amplification, or mutation) [1]

Dosing Regimen  Orally, twice daily (BID), in 21-day continuous cycles [1]

Tested Doses 50 mg, 100 mg, 200 mg, and 150 mg BID [1]

Primary Determine Maximum Tolerated Dose (MTD) and Recommended Phase Il Dose
Outcome (RP2D) [1]

Key Findings The study was terminated early due to unacceptable toxicity. The MTD was not

determined [1].

o Key Toxicities: Dose-limiting toxicities (DLTs) were primarily Grade 3 diarrhea (lasting >48 hours
and not responsive to aggressive antidiarrheal treatment) at both 200 mg and 150 mg BID doses.
One patient at the 150 mg BID dose experienced a fatal cardiac arrest, where a relationship to
TAS0728 could not be ruled out [1].

o Efficacy: Despite the toxicity, partial responses were observed in 2 out of 14 patients evaluable for
treatment response, indicating preliminary antitumor activity [1].
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Clinical Development Pathway

The diagram below illustrates the design and outcome of the Phase I clinical trial for TAS0728.
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Study Design:
Open-label, Dose Escalation

v

Patient Population:
Advanced Solid Tumors
with HER2/HER3 Aberrations (n=19)

Dosing Regimen:

Oral, Twice Daily (BID)
21-Day Continuous Cycles

Dose Levels Tested:
50 mg —» 100 mg — 200 mg — 150 mg BID

Dose-Limiting Toxicities (DLTs):
Grade 3 Diarrhea (200 mg & 150 mg)

Serious Adverse Event (SAE):
Fatal Cardiac Arrest (150 mg)

Trial Outcome:

Terminated Due to Toxicity
MTD Not Determined
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Important Considerations for Researchers

¢ Clinical Status: The clinical development of TAS0728 for solid tumors has been terminated. The
unacceptable toxicity profile, including severe diarrhea and a potential risk of cardiac arrest, rendered
the risk-benefit ratio unfavorable at the tested doses [1]. Researchers should note that the 21-day
continuous cycle was the only regimen tested in humans and no recommended phase 2 dose
was established.

¢ Preclinical-to-Clinical Translation: The promising preclinical profile of TAS0728, which showed high
selectivity and efficacy in mouse models, did not successfully translate to a clinically viable therapy,
underscoring the challenges in drug development [1] [2] [3].

¢ Alternative HER2-Targeted Therapies: The field of HER2-targeted therapy has advanced
significantly with other modalities, particularly Antibody-Drug Conjugates (ADCs) like Trastuzumab
Deruxtecan (T-DXd) and Trastuzumab Emtansine (T-DM1), which have received clinical approval and
offer different mechanisms of action [5].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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